molecular formula C8H4BrFN2 B592066 8-Bromo-2-fluoro-1,5-naphthyridine CAS No. 1432322-85-4

8-Bromo-2-fluoro-1,5-naphthyridine

Cat. No.: B592066
CAS No.: 1432322-85-4
M. Wt: 227.036
InChI Key: LYJLCBJPUTZONT-UHFFFAOYSA-N
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Description

8-Bromo-2-fluoro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4BrFN2. It has a molecular weight of 227.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been covered in various studies . Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . For instance, a Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy[1,5]naphthyridine with pyridine-tris (1-methylethenyl) boroxin gives a related compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine ring system, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Multiple Biological Activities of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine compounds, including derivatives such as 8-Bromo-2-fluoro-1,5-naphthyridine, have shown a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These derivatives have also shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Moreover, their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities among others. This wide range of biological activities underscores the therapeutic versatility of 1,8-naphthyridine derivatives and suggests potential avenues for future research and drug development (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Advances in Biological Applications

Recent developments have further underscored the importance of 1,8-naphthyridine derivatives in pharmaceutical chemistry and drug discovery, highlighting their diverse pharmacological activities. These activities span across anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects, among others. The ability of these compounds to address a range of diseases, including neurological conditions such as depression and Alzheimer's disease, positions them as effective tools in drug discovery. Their diverse inhibitory activities, such as anti-HIV, anti-osteoporotic, and EGFR inhibition, showcase the potential of 1,8-naphthyridine derivatives in synthesizing novel medicinal agents and exploring new therapeutic uses (Gurjar & Pal, 2018).

Safety and Hazards

The safety information available indicates that 8-Bromo-2-fluoro-1,5-naphthyridine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of 8-Bromo-2-fluoro-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and potential biological activities . As these compounds have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry, they present significant potential for future research .

Mechanism of Action

Properties

IUPAC Name

8-bromo-2-fluoro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJLCBJPUTZONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432322-85-4
Record name 8-bromo-2-fluoro-1,5-naphthyridine
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